molecular formula C9H5ClFN3 B3365549 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine CAS No. 1240595-42-9

4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine

Cat. No.: B3365549
CAS No.: 1240595-42-9
M. Wt: 209.61 g/mol
InChI Key: XTWUJSDSBJYPKV-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine (CAS RN: 1240595-42-9) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a molecular formula of C 9 H 5 ClFN 3 and a molecular weight of 209.61 . Its structure incorporates both pyrimidine and pyridine rings, making it a versatile scaffold for further synthetic modification. Research Applications and Value This compound serves as a privileged pharmacophore in medicinal chemistry. The pyrimidine core is a fundamental structure in nucleic acids and many bioactive molecules, and its derivatives are extensively investigated for their diverse pharmacological properties . As a building block, its chloro and fluoro substituents offer excellent sites for nucleophilic displacement and metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of libraries for drug discovery . Research into similar pyrimidine derivatives has demonstrated potential in developing agents with anti-inflammatory, anticancer, antiviral, and antifungal activities . Its specific structure makes it a valuable template for creating novel molecules targeting hyperproliferative, cardiovascular, and infectious diseases . Handling and Storage For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3/c10-8-6(11)5-13-9(14-8)7-3-1-2-4-12-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUJSDSBJYPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724424
Record name 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240595-42-9
Record name 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 4 Chloro 5 Fluoro 2 Pyridin 2 Yl Pyrimidine

Retrosynthetic Analysis and Key Disconnections for 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections involve the bonds forming the pyrimidine (B1678525) ring and the bond connecting the pyrimidine and pyridine (B92270) moieties.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Pyrimidine Ring Formation First. This approach involves first constructing a 2-(pyridin-2-yl)pyrimidine (B3183638) core, followed by sequential halogenation at the C4 and C5 positions. The key disconnection is the C-C bond between the pyridine and pyrimidine rings, suggesting a cross-coupling reaction, or the C-N bonds of the pyrimidine ring, pointing to a condensation strategy.

Pathway B: Pyridine Installation Last. In this strategy, a pre-functionalized 4-chloro-5-fluoropyrimidine (B1318964) is synthesized first. The pyridine ring is then introduced at the C2 position, typically via a nucleophilic aromatic substitution or a cross-coupling reaction.

A common and effective strategy involves disconnecting the pyrimidine ring itself. The most logical disconnection points are the C-N bonds, which leads back to a 1,3-dicarbonyl equivalent and a pyridine-containing amidine. advancechemjournal.com This approach builds the core structure with the pyridine ring already in place, simplifying the final steps. The subsequent halogenations at positions 4 and 5 are then performed on the intact 2-(pyridin-2-yl)pyrimidine scaffold.

Classical and Modern Synthetic Routes to the 2-(Pyridin-2-yl)pyrimidine Core

The formation of the central 2-(pyridin-2-yl)pyrimidine structure is a critical step. Both classical condensation methods and modern cross-coupling strategies are employed to achieve this.

The most traditional and widely used method for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. researchgate.netresearchgate.net In this case, pyridin-2-ylamidine is the key building block that incorporates the pyridine moiety directly into the pyrimidine ring during its formation. mdpi.com

The general reaction involves reacting pyridin-2-ylamidine hydrochloride with a suitable three-carbon component, such as malondialdehyde, a β-ketoester, or a 1,3-diketone. organic-chemistry.orgresearchgate.net For the synthesis of the specific precursor to the target molecule, a C5-fluoro substituted 1,3-dicarbonyl equivalent would be ideal. For instance, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with amidine hydrochlorides has been shown to produce 4-amino-5-fluoropyrimidines in high yields under mild conditions. nih.gov

Table 1: Examples of Condensation Partners for Pyrimidine Synthesis

1,3-Dicarbonyl Equivalent Amidine Partner Resulting Pyrimidine Core
Malondialdehyde Pyridin-2-ylamidine 2-(Pyridin-2-yl)pyrimidine
Ethyl Acetoacetate Pyridin-2-ylamidine 4-Methyl-2-(pyridin-2-yl)pyrimidin-6(1H)-one
Diethyl Malonate Pyridin-2-ylamidine 2-(Pyridin-2-yl)pyrimidine-4,6-diol

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-C bonds between aromatic rings. These methods can be used to attach the pyridin-2-yl group to a pre-formed pyrimidine ring. Common strategies include Suzuki, Stille, and Negishi couplings. acs.orgresearchgate.net

Suzuki Coupling: This involves the reaction of a halopyrimidine (e.g., 2-chloropyrimidine) with a pyridin-2-ylboronic acid or ester in the presence of a palladium catalyst and a base.

Stille Coupling: This method couples an organotin reagent, such as 2-(tributylstannyl)pyridine, with a halopyrimidine, catalyzed by palladium.

Negishi Coupling: A highly effective method involves the coupling of an organozinc reagent, like 2-pyridylzinc chloride, with a halopyrimidine (e.g., 2-chloro-5-iodopyrimidine), catalyzed by a palladium complex such as Pd(PPh₃)₄. acs.org

Hiyama Coupling: This reaction utilizes organosilanes, such as trimethoxy(phenyl)silane, coupling with pyrimidin-2-yl tosylates, offering an alternative to halides. semanticscholar.orgresearcher.liferesearchgate.net

These methods are valuable because they often proceed with high efficiency and functional group tolerance. However, the synthesis of the required organometallic pyridine reagents can sometimes be challenging. researchgate.net

Table 2: Comparison of Cross-Coupling Reactions for 2-(Pyridin-2-yl)pyrimidine Synthesis

Coupling Reaction Pyrimidine Substrate Pyridine Reagent Catalyst System (Typical)
Suzuki 2-Chloropyrimidine Pyridin-2-ylboronic acid Pd(OAc)₂, SPhos, K₂CO₃
Stille 2-Bromopyrimidine 2-(Tributylstannyl)pyridine Pd(PPh₃)₄
Negishi 2-Chloro-5-iodopyrimidine 2-Pyridylzinc chloride Pd(PPh₃)₄

Regioselective Halogenation and Fluorination Strategies at Pyrimidine Positions 4 and 5

Once the 2-(pyridin-2-yl)pyrimidine core is assembled, the next critical phase is the regioselective introduction of the chlorine and fluorine atoms at positions 4 and 5, respectively. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms and the C2-pyridyl substituent, dictates the reactivity and directs the halogenation.

The introduction of a chlorine atom at the C4 position of a pyrimidine ring is typically achieved by the conversion of a hydroxyl or oxo group at that position. digitellinc.com The precursor for this transformation is a pyrimidin-4-one (or its tautomer, pyrimidin-4-ol), which can be synthesized via the condensation reactions described in section 2.2.1.

The most common and robust method for this chlorination is treatment with phosphorus oxychloride (POCl₃), often with the addition of a tertiary amine like N,N-diethylaniline or triethylamine. google.com This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used. google.com The reactivity of the C4 position is generally higher than C2 for nucleophilic substitution on dichloropyrimidines, especially when an electron-withdrawing group is at C5. nih.gov

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is more challenging and typically relies on electrophilic fluorination. The C5 position of pyrimidines can be susceptible to electrophilic attack if the ring is sufficiently activated.

Modern electrophilic fluorinating reagents, known as N-F reagents, are the preferred choice for this transformation due to their relative stability and safety compared to elemental fluorine. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are highly effective. wikipedia.orgstackexchange.comjuniperpublishers.com The reaction involves the direct C-H fluorination of the pyrimidine substrate. The regioselectivity is governed by the electronic and steric properties of the substituents already on the ring. For instance, C5-regioselective C-H fluorination of 8-aminoquinoline amides has been achieved using Selectfluor under metal-free conditions. nih.govrsc.org The reaction often proceeds in a polar aprotic solvent, and additives may be used to modulate reactivity and selectivity. mdpi.com

Table 3: Common Reagents for Halogenation of the Pyrimidine Ring

Position Transformation Reagent(s) Typical Conditions
4 C4-OH to C4-Cl Phosphorus oxychloride (POCl₃) Reflux, often with a tertiary amine
4 C4-OH to C4-Cl Phosphorus pentachloride (PCl₅) Heating
5 C5-H to C5-F Selectfluor (F-TEDA-BF₄) Acetonitrile, heating

Optimization of Reaction Conditions and Yield for this compound Synthesis

A comprehensive review of available scientific literature and patent databases did not yield specific studies focused on the optimization of reaction conditions for the synthesis of this compound. While general methodologies for the synthesis of fluorinated and chlorinated pyrimidine derivatives are established, detailed research findings outlining the systematic optimization of parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of this specific compound are not publicly available.

Typically, the synthesis of such heterocyclic compounds involves multi-step processes where optimization is crucial for achieving high efficiency. Key parameters that are often investigated to improve yield include:

Reactant Stoichiometry: Adjusting the molar ratios of starting materials and reagents.

Solvent Effects: Evaluating the impact of different solvents on reaction rate and product isolation.

Temperature and Pressure Control: Determining the optimal temperature and pressure to promote the desired reaction while minimizing side-product formation.

Catalyst Screening: Identifying the most effective catalyst and its optimal loading.

Reaction Time: Monitoring the reaction progress to determine the point of maximum conversion.

Without specific experimental data from the literature, a detailed discussion and data table on the optimization of the synthesis of this compound cannot be provided at this time.

Green Chemistry Approaches in this compound Synthesis

There is a notable absence of published research specifically detailing the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Key green chemistry strategies that could be theoretically applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. This can include the use of heterogeneous catalysts that are easily separated and recycled.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

As no specific studies were identified that have implemented and reported on these or other green chemistry approaches for the synthesis of this compound, a detailed analysis and data table on this topic are not available.

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Chloro 5 Fluoro 2 Pyridin 2 Yl Pyrimidine

Single-Crystal X-ray Diffraction Analysis of 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, offering insights into the non-covalent forces that govern the solid-state architecture.

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. The planar, aromatic nature of both the pyridine (B92270) and pyrimidine (B1678525) rings suggests that π-π stacking interactions would be a dominant feature. In such arrangements, the electron-rich aromatic faces of adjacent molecules align, contributing to the stability of the crystal lattice.

Furthermore, the presence of nitrogen, fluorine, and chlorine atoms provides sites for other specific interactions. Halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom like a nitrogen, is a plausible interaction. Additionally, weak C-H···N and C-H···F hydrogen bonds are expected to play a significant role in directing the crystal packing. An analysis would map these interactions to understand the supramolecular assembly.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound This table is illustrative and based on interactions commonly observed in similar halogenated heterocyclic structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
π-π StackingPyrimidine RingPyridine/Pyrimidine Ring3.3 - 3.8Major contributor to crystal packing and stability.
Halogen BondC(4)-ClN (Pyridine/Pyrimidine)3.0 - 3.5Directional interaction influencing molecular alignment.
C-H···N Hydrogen BondC-H (Pyridine/Pyrimidine)N (Pyridine/Pyrimidine)3.2 - 3.6Contributes to the formation of extended networks.
C-H···F Hydrogen BondC-H (Pyridine/Pyrimidine)F-C(5)3.1 - 3.5Weak interaction that helps stabilize the overall packing arrangement.

A detailed analysis of the bond lengths and angles from SCXRD data would confirm the covalent structure and reveal any geometric distortions imposed by the substituents. The bond lengths within the pyrimidine and pyridine rings are expected to be intermediate between single and double bonds, characteristic of their aromatic nature. The C-Cl and C-F bond lengths would be consistent with those found in other chloro- and fluoro-aromatic compounds.

Table 2: Representative Bond Lengths and Angles for this compound This data is illustrative, based on typical values for substituted pyridine and pyrimidine rings.

ParameterAtoms InvolvedExpected Value
Bond LengthC(5)-F~1.35 Å
Bond LengthC(4)-Cl~1.74 Å
Bond LengthC(2)-N(1')~1.47 Å
Bond AngleN(1)-C(2)-N(3)~127°
Bond AngleC(4)-C(5)-C(6)~115°
Dihedral AngleN(3)-C(2)-C(2')-N(1')10° - 30°

Detailed NMR Spectroscopy Studies for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be required to assign all signals unambiguously and confirm the connectivity of the molecule.

The ¹H NMR spectrum is expected to show five signals in the aromatic region. The sole proton on the pyrimidine ring (H6) would likely appear as a doublet due to coupling with the adjacent fluorine atom. The four protons of the pyridin-2-yl group would display characteristic splitting patterns (two doublets and two triplets, or more complex multiplets depending on coupling constants). The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the halogen substituents.

The ¹³C NMR spectrum would display nine distinct signals for the nine carbon atoms, as molecular symmetry is not expected. The carbons attached to the electronegative F and Cl atoms (C5 and C4) would exhibit large chemical shifts and show characteristic splitting due to C-F coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃) This is an illustrative assignment based on analogous pyridinyl and fluorinated pyrimidine structures.

PositionNucleusExpected δ (ppm)Expected Multiplicity / Coupling
6¹H8.8 - 9.0d, ³J(H,F) ≈ 3-5 Hz
6'¹H8.6 - 8.8d
3'¹H8.4 - 8.6d
4'¹H7.8 - 8.0t
5'¹H7.3 - 7.5t
2, 4, 6¹³C155 - 165-
5¹³C145 - 155d, ¹J(C,F) ≈ 240-260 Hz
2'¹³C150 - 155-
4'¹³C137 - 140-
6'¹³C148 - 152-
3', 5'¹³C122 - 128-

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nucleus. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance. The chemical shift of this signal provides information about the electron density at the C5 position. The signal would appear as a doublet due to coupling with the H6 proton (³J(F,H)). This coupling constant is valuable for confirming the assignment of the H6 signal in the ¹H spectrum.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the complete molecular structure and resolving any ambiguities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, it would be essential for tracing the connectivity of the pyridine ring protons, showing cross-peaks between H3'↔H4', H4'↔H5', and H5'↔H6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C3', C4', C5', C6', and C6 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it shows long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would piece the entire structure together include:

A correlation from the pyrimidine H6 proton to carbons C4 and C5, confirming its position.

Correlations from the pyridine H3' and H6' protons to the pyrimidine C2, which would unambiguously link the two heterocyclic rings.

Table 4: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H)Correlated Carbons (¹³C)Structural Information Confirmed
H6C2, C4, C5Assignment of H6 and connectivity within the pyrimidine ring.
H3'C2, C2', C4', C5'Linkage of pyridine ring to pyrimidine C2; connectivity within the pyridine ring.
H6'C2, C2', C4', C5'Linkage of pyridine ring to pyrimidine C2; connectivity within the pyridine ring.

By systematically applying this suite of advanced analytical techniques, a complete and unambiguous structural profile of this compound can be established. The combination of solid-state structural data from X-ray crystallography and detailed solution-state connectivity from multidimensional NMR spectroscopy would provide a comprehensive understanding of this molecule's chemical architecture.

Vibrational Spectroscopy Analysis (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insight into the molecular vibrations of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the characteristic vibrational modes of its constituent aromatic rings—pyrimidine and pyridine—and the influence of its substituents (chloro and fluoro groups).

The vibrational spectrum of this molecule is complex, arising from the coupling of vibrations of the pyrimidine and pyridine rings. Key vibrational modes can be assigned to specific functional groups and skeletal vibrations.

Characteristic Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring will exhibit characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, often referred to as quadrant, semicircle, and octant stretching modes, are expected in the 1600-1400 cm⁻¹ range. These bands are crucial for confirming the presence of the pyridinyl moiety.

Pyrimidine Ring Vibrations: Similar to the pyridine ring, the pyrimidine ring will also display C-H stretching vibrations in the high-frequency region. The ring stretching vibrations of the pyrimidine ring are also anticipated in the 1600-1400 cm⁻¹ region and may overlap with those of the pyridine ring.

C-F and C-Cl Stretching Vibrations: The carbon-fluorine (C-F) stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1250-1000 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibration is generally observed at lower wavenumbers, typically in the 800-600 cm⁻¹ range. The presence of these bands would provide direct evidence for the halogen substituents on the pyrimidine ring.

Aromatic C-H Bending Vibrations: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and are typically found in the 900-650 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy is particularly insightful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information for a more complete structural assignment. For instance, the symmetric stretching vibrations of the rings are often more intense in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretching3100 - 3000Medium to WeakMedium
Pyridine & Pyrimidine Ring Stretching1600 - 1400Strong to MediumStrong to Medium
C-F Stretching1250 - 1000StrongWeak
Aromatic C-H In-Plane Bending1300 - 1000MediumMedium
Aromatic C-H Out-of-Plane Bending900 - 650StrongWeak
C-Cl Stretching800 - 600MediumStrong

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₅ClFN₃), the theoretical exact mass can be calculated, and comparison with the experimentally determined mass would confirm its molecular formula.

Precise Molecular Formula Confirmation:

The expected monoisotopic mass of the molecular ion [M]⁺ of this compound can be calculated with high precision. This experimental value, obtained from an HRMS instrument, would be compared against the theoretical mass to confirm the elemental composition. The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pathways:

Plausible Fragmentation Pathways:

Loss of Cl radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) from the molecular ion to form a [M-Cl]⁺ fragment.

Loss of HCN: Pyridine and pyrimidine rings are known to fragment via the loss of hydrogen cyanide (HCN), leading to the formation of smaller, stable ions.

Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring could potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system.

Cleavage of the C-C bond between the rings: The bond connecting the pyrimidine and pyridine rings could cleave, leading to fragments corresponding to the individual ring systems.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

IonPredicted Exact Mass (m/z)Description
[C₉H₅³⁵ClFN₃]⁺209.0156Molecular Ion (³⁵Cl isotope)
[C₉H₅³⁷ClFN₃]⁺211.0127Molecular Ion (³⁷Cl isotope)
[C₉H₅FN₃]⁺174.0468Fragment from loss of Cl radical
[C₈H₄FN₂]⁺147.0362Fragment from loss of HCN from the pyrimidine ring
[C₅H₄N]⁺78.0344Pyridinyl cation fragment

Chiroptical Properties and Stereochemical Considerations

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. The molecule this compound, in its ground state, possesses a plane of symmetry that bisects the two aromatic rings (assuming free rotation around the C-C bond connecting them). Therefore, the molecule is achiral.

As an achiral compound, this compound does not exhibit optical activity and will not rotate the plane of polarized light. Consequently, chiroptical spectroscopic techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for the stereochemical analysis of this molecule under normal conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 5 Fluoro 2 Pyridin 2 Yl Pyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core and Pyridin-2-yl Moiety

The 2,4-disubstituted pyrimidine scaffold is a versatile template for developing inhibitors of various biological targets, including kinases and cholinesterases. SAR studies on related series of compounds have demonstrated that modifications at both the C2 and C4 positions of the pyrimidine ring, as well as on the appended pyridin-2-yl moiety, can significantly impact biological activity.

Systematic modifications often begin with the exploration of different substituents at the C4 position, where the chloro group in the parent compound serves as a reactive handle for nucleophilic substitution. Replacing the chlorine with various amines, anilines, and other nucleophiles allows for the introduction of a wide range of functional groups that can probe different regions of a target's binding site. For instance, in a series of 2,4-disubstituted pyrimidines, the introduction of N-benzyl, N-phenethyl, and N-(naphth-1-ylmethyl) groups at the C4 position was explored to vary the steric bulk and hydrophobicity, leading to significant differences in cholinesterase inhibition.

Similarly, the pyridin-2-yl moiety at the C2 position can be modified to enhance potency and selectivity. Substitutions on the pyridine (B92270) ring can alter its electronic properties and introduce new interaction points with the target protein. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the pKa of the pyridine nitrogen, which may be involved in key hydrogen bonding interactions.

The pyrimidine core itself can also be a subject of modification. While the 5-fluoro substituent is often retained for its favorable effects on binding affinity and metabolic stability, other positions on the pyrimidine ring could be altered. However, modifications at these positions are less common as they can significantly alter the core scaffold and its ability to mimic the hinge-binding interactions of ATP in the case of kinase inhibitors.

Modification Site Type of Modification Observed Impact on Activity (General Findings)
Pyrimidine C4-position Substitution with various amines (e.g., N-benzyl, N-phenethyl)Modulates steric and electronic properties, significantly affecting inhibitory potency.
Pyridin-2-yl Moiety Substitution on the pyridine ringAlters electronic properties and can introduce new interaction points, influencing binding affinity.
Pyrimidine C5-position Replacement of fluorineGenerally less explored; fluorine often maintained for favorable properties.

Impact of Halogen Substitutions (Cl, F) on Molecular Interactions

The presence of chlorine at the C4 position and fluorine at the C5 position of the pyrimidine ring are critical features that influence the molecular interactions of 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine derivatives with their biological targets. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, which can significantly contribute to binding affinity and selectivity.

Studies on other halogenated pyrimidine derivatives have shown that the nature and position of the halogen substituent can have a profound impact on biological activity. For example, in a series of pyrazolo-pyrimidine derivatives, the inhibitory efficiency was found to increase with the size of the halogen atom, following the order I > Br > H. This highlights the importance of carefully considering the specific halogen and its position in the design of potent and selective inhibitors.

Linker Chemistry and Scaffold Diversity in Analogue Synthesis

The synthesis of analogues of this compound often involves the use of linker chemistry to connect different molecular fragments or to explore new chemical space through scaffold hopping. The chloro group at the C4 position provides a convenient attachment point for various linkers, which can then be used to introduce additional pharmacophoric features.

Linker chemistry plays a crucial role in optimizing the distance and orientation of different parts of a molecule to achieve optimal interactions with the target protein. The length, rigidity, and chemical nature of the linker can all be varied to fine-tune the biological activity. For example, in the design of dual inhibitors, a flexible aliphatic linker of a specific length is often used to bridge two pharmacophores that bind to different sites on the target protein.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core scaffold of a molecule with a different, isosteric ring system while maintaining the key binding interactions. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, scaffold hopping could involve replacing the pyrimidine core with other heterocyclic systems like pyrazole, imidazole, or triazole, while retaining the pyridin-2-yl moiety and the key substituents at the C4 and C5 positions. The goal is to identify new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement to the original molecule.

The synthesis of diverse analogues often relies on robust and versatile chemical reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitutions. These reactions allow for the efficient construction of a wide variety of derivatives with different linkers and scaffolds, facilitating the exploration of the SAR and the identification of lead compounds with improved therapeutic potential.

Stereochemical Effects on Binding Affinity and Selectivity (if applicable)

The influence of stereochemistry on the biological activity of drug molecules is a fundamental principle in medicinal chemistry. While the parent compound, this compound, is achiral, the introduction of chiral centers or the presence of atropisomerism in its derivatives can have a profound impact on their binding affinity and selectivity.

Chiral centers can be introduced into the molecule through the addition of substituents with stereogenic carbons, for example, at the C4 position via substitution of the chlorine atom with a chiral amine. In such cases, the different enantiomers or diastereomers of the resulting compound may exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in a chiral molecule determines how it fits into the chiral binding pocket of a protein. One enantiomer may have a much higher affinity for the target protein than the other, leading to differences in potency and selectivity. The stereoselective synthesis or chiral resolution of such derivatives is therefore a critical step in the drug discovery process.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically between two aromatic rings. For derivatives of this compound, atropisomerism could potentially arise if a bulky substituent is introduced at the C4 position that hinders the free rotation around the C4-N bond or the bond connecting the substituent to the pyrimidine ring. If the rotational barrier is high enough, the two atropisomers can be isolated as stable, non-interconverting enantiomers or diastereomers. These atropisomers can have different biological profiles, as they present their substituents in different spatial orientations, leading to distinct interactions with the target protein. The study of atropisomerism in drug design is a growing area of interest, as it can be exploited to develop highly selective and potent inhibitors.

Currently, there is a lack of specific published research on the stereochemical effects of this compound derivatives. However, based on general principles of medicinal chemistry, it is highly probable that the introduction of chirality would significantly influence the biological activity of these compounds. Further research in this area, including the stereoselective synthesis and biological evaluation of chiral derivatives, would be necessary to fully elucidate the role of stereochemistry in the SAR of this chemical series.

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound derivatives, ligand-based pharmacophore models can be developed based on a set of known active compounds, even in the absence of a crystal structure of the target protein.

A typical pharmacophore model for this class of compounds would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine and pyridine rings are key hydrogen bond acceptors that can interact with the hinge region of a kinase or other hydrogen bond donor residues in a target's active site.

Aromatic Rings: The pyrimidine and pyridine rings serve as hydrophobic and aromatic features that can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

Hydrophobic Features: Substituents introduced at the C4 position can provide additional hydrophobic interactions with the target protein.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of novel hits with the desired biological activity.

Investigations into Molecular Mechanisms of Action and Biological Interactions Non Clinical Focus

Target Identification and Validation Strategies at the Molecular Level

The 2,4,5-substituted pyrimidine (B1678525) scaffold is a well-established pharmacophore for targeting protein kinases. The identification of likely targets for 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine is guided by research on analogous compounds where the core structure is conserved.

Kinase Profiling and Lead Optimization: Initial target identification for pyrimidine-based compounds often involves screening against a broad panel of kinases to identify potential targets. Subsequent validation involves medicinal chemistry efforts to optimize potency and selectivity. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were designed and evaluated as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). acs.orgnih.gov The 2-(pyridin-2-yl) moiety in these compounds is crucial for activity, as replacing it with other aromatic rings or extending the linker between the pyridine (B92270) and pyrimidine rings significantly diminishes inhibitory effects. sci-hub.se

Antimalarial Drug Targets: In the field of infectious diseases, 2,4,5-trisubstituted pyrimidines have been investigated as inhibitors of essential plasmodial kinases in Plasmodium falciparum, the parasite responsible for malaria. acs.orgacs.org Analogues of the inhibitor IKK16, featuring chloro and fluoro substitutions at the C5 position, were synthesized to probe their activity against PfGSK3 and PfPK6, which are considered novel drug targets to combat antimalarial resistance. acs.orgnih.gov

Tubulin Polymerization: Beyond kinases, some 2,4,5-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This suggests that compounds like this compound could potentially interfere with microtubule dynamics, representing another avenue for its biological activity. nih.gov

Based on these precedents, the primary molecular targets for this compound are likely to be protein kinases, such as CDKs or plasmodial kinases.

Enzyme Inhibition Kinetics and Binding Assays (e.g., IC50, Ki determination in vitro)

The potency of pyrimidine derivatives is quantified using in vitro enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or its binding affinity (Ki).

Studies on close analogues provide insight into the potential inhibitory power of this compound. For example, in the investigation of 2,4,5-trisubstituted pyrimidines as antimalarial agents, substitutions at the C5 position were shown to significantly impact potency. A 5-chloro substituted analogue of the parent compound IKK16 (compound 18r ) demonstrated a 20-fold increase in potency against the PfPK6 kinase, with an IC50 value of 19 nM. nih.gov

Similarly, in the development of CDK inhibitors, derivatives featuring the 5-chloro and 2-(pyridin-2-yl)pyrimidine (B3183638) core showed potent, nanomolar inhibition of CDK6 and CDK9. acs.orgnih.gov A highly optimized derivative, compound 66 (a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine), displayed potent dual inhibitory activity. sci-hub.se While Ki values for CDK4/6 inhibitors based on a thiazolyl-pyrimidine scaffold have been reported in the low nanomolar range, highlighting the potency achievable with this class of compounds. mdpi.comencyclopedia.pub

Inhibitory Activity of Structurally Related Pyrimidine Analogues
Compound AnalogueTarget EnzymeInhibition Value (IC50/Ki)Reference
5-Chloro Pyrimidine Analogue (18r)PfPK619 ± 3 nM (IC50) nih.gov
5-Chloro-N2-(pyridin-2-yl)pyrimidine Analogue (66)CDK6Potent Inhibition (Specific value not stated) sci-hub.se
5-Chloro-N2-(pyridin-2-yl)pyrimidine Analogue (66)CDK9Potent Inhibition (Specific value not stated) sci-hub.se
Thiazolyl-Pyrimidine Analogue (9b)CDK40.007 µM (Ki) mdpi.com
Thiazolyl-Pyrimidine Analogue (9b)CDK60.042 µM (Ki) mdpi.com

Receptor Binding Studies and Selectivity Profiling (in vitro, cell-free systems)

Selectivity is a critical parameter for a therapeutic agent, as off-target effects can lead to toxicity. The selectivity of pyrimidine-based inhibitors is typically assessed by screening them against a panel of related and unrelated kinases.

For the 5-chloro-N2-(pyridin-2-yl)pyrimidine series, intensive structural modifications led to the identification of compounds with good selectivity for CDK6/9 over other kinases like CDK2. acs.orgnih.gov This selectivity is important because different CDKs regulate distinct cellular processes, and non-selective inhibition can be detrimental. mdpi.com Similarly, studies on 2-anilino-4-(thiazol-5-yl)pyrimidines, which share the substituted pyrimidine core, have yielded inhibitors with over 80-fold selectivity for CDK9 versus CDK2. acs.org

Conversely, some dual inhibitors of plasmodial kinases PfGSK3/PfPK6, while potent, exhibited significant promiscuity when tested against a panel of human kinases, highlighting the challenge of achieving target selectivity. acs.orgacs.org The unique combination of substituents in this compound—the 2-pyridinyl group for hinge binding, the C4-chloro for reactivity, and the C5-fluoro for modulating electronic properties—would be expected to confer a specific selectivity profile, though this remains to be experimentally determined.

Cellular Pathway Modulation and Signaling Cascade Analysis (in cell lines, in vitro)

The ultimate effect of a molecular inhibitor is its ability to modulate cellular pathways and affect cell fate. This is assessed in various cell-based assays.

Inhibition of transcriptional kinases like CDK9 directly impacts gene expression. CDK9 is a component of the positive transcription elongation factor b (p-TEFb) complex, which regulates the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Myc. tandfonline.commdpi.com Inhibition of CDK9 by pyrimidine derivatives leads to the downregulation of these key survival genes. acs.orgtandfonline.com Studies using CDK9 inhibitors have confirmed a significant effect on gene expression patterns, which is a primary mechanism of their anticancer activity. nih.gov

The modulation of gene expression translates to changes in protein levels and their activity, which is often controlled by post-translational modifications like phosphorylation.

Inhibition of the CDK6/Rb pathway and the CDK9/RNA Polymerase II pathway by 5-chloro-N2-(pyridin-2-yl)pyrimidine analogues has been demonstrated through Western blot analysis. sci-hub.se Treatment with these compounds leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK6. nih.gov This prevents the G1-S phase transition in the cell cycle. Furthermore, inhibition of CDK9 results in reduced phosphorylation of the C-terminal domain of RNA Polymerase II and subsequent downregulation of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc. sci-hub.senih.govacs.org

Modulation of Protein Expression and Phosphorylation by Related Pyrimidine Kinase Inhibitors
PathwayProtein TargetEffect of InhibitorReference
Cell Cycle (G1/S Transition)Phospho-Retinoblastoma (p-Rb)Downregulation sci-hub.senih.gov
Transcription ElongationPhospho-RNA Polymerase II (Ser2)Downregulation nih.gov
Cell Survival/ApoptosisMcl-1Downregulation acs.orgnih.gov
Cell Proliferationc-MycDownregulation acs.org

The activity of specific signaling pathways can be monitored using cell-based reporter assays. While specific reporter assay data for this compound is not available, the effects on downstream protein phosphorylation serve as a functional readout of pathway inhibition. For example, the reduction in Rb phosphorylation is a direct indicator of CDK6 pathway inhibition within the cell. sci-hub.senih.gov

Furthermore, the functional consequences of pathway modulation are observed in broader cellular assays. Pyrimidine-based CDK inhibitors have been shown to block cell cycle progression, arresting cells in the G1 or G2/M phase, and to induce apoptosis (programmed cell death). nih.govsci-hub.seresearchgate.net These cellular outcomes are the culmination of the molecular interactions and pathway modulations initiated by the compound.

Molecular Basis of Selectivity and Off-Target Interactions

Detailed, publicly available research specifically elucidating the molecular basis of selectivity and the off-target interaction profile for this compound is limited. However, analysis of related substituted pyrimidine compounds offers insights into the structural features that typically govern kinase selectivity and off-target effects. The selectivity of pyrimidine-based inhibitors is often dictated by the specific substitutions on the pyrimidine core, which influence the compound's ability to interact with amino acid residues within the ATP-binding pocket of protein kinases.

For instance, in a study of 2,4,5-trisubstituted pyrimidines, substitutions at the 5-position of the pyrimidine ring, such as chloro and bromo groups, were found to be productive for modulating kinase activity. nih.gov These halogens can form specific interactions that enhance potency and selectivity for certain kinases, like plasmodial PfGSK3 and PfPK6, by interacting with the catalytic site. nih.gov The pyridin-2-yl group at the C2 position is also a critical determinant of selectivity. It can form key hydrogen bonds with the kinase hinge region, a common interaction motif for many kinase inhibitors. acs.org The precise orientation and electronic properties of the pyridine ring can favor binding to one kinase over another.

Off-target interactions of pyrimidine-based compounds can arise from their ability to bind to kinases with similar ATP-binding site architectures. A broad kinase screen of a related pyrimidine derivative, IKK16, revealed that it hit 41 kinase targets with greater than 90% inhibition at a 1 µM concentration, indicating a degree of promiscuity. nih.gov The specific off-targets for this compound would need to be determined through comprehensive kinome scanning.

The following table summarizes the kinase selectivity profiles for representative substituted pyrimidine compounds, illustrating how modifications to the pyrimidine scaffold can influence inhibitor-kinase interactions.

Compound/ScaffoldPrimary Target(s)Key Selectivity DeterminantsNoted Off-Targets
2,4,5-Trisubstituted PyrimidinesPfGSK3/PfPK6Halogen substitutions at the C5-position. nih.gov41 human kinases at 1 µM (for IKK16). nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/CDK6Amino-pyridinyl group for enhanced interaction with the hinge region. acs.orgCDK1, CDK2, CDK7, CDK9 (with relatively high selectivity for CDK4/6). acs.org
Imidazo[4,5-b]pyridine-based inhibitorsFLT3/Aurora KinasesSubstituents on the imidazopyridine core.FLT1, JAK2, RET, PDGFRB. nih.govacs.org

Protein-Ligand Interaction Dynamics and Allosteric Modulation Studies

Specific molecular dynamics simulations or allosteric modulation studies for this compound are not extensively documented in the current body of scientific literature. However, the principles of protein-ligand interactions and the potential for allosteric modulation can be inferred from studies on analogous pyrimidine-containing molecules.

Molecular dynamics simulations of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to explore the binding mechanisms with cyclin-dependent kinases (CDKs). nih.gov These studies often reveal that the pyrimidine core, along with its substituents, forms a network of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. For example, the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors with backbone amides in the kinase hinge region, a crucial interaction for stable binding. acs.org The chloro and fluoro substituents on the pyrimidine ring of this compound would be expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity and residence time at the target protein.

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to alter the protein's activity, is an emerging area of interest for pyrimidine-based compounds. nih.govnih.gov While direct evidence for this compound acting as an allosteric modulator is not available, the general scaffold is present in molecules known to allosterically modulate purine (B94841) and pyrimidine receptors. nih.govnih.gov Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral, depending on their effect on the receptor's response to its endogenous ligand. wikipedia.orgacs.org The discovery of allosteric sites often relies on high-throughput screening and structural biology techniques.

The table below outlines the types of protein-ligand interactions commonly observed with pyrimidine-based inhibitors and the potential mechanisms of allosteric modulation.

Interaction TypeDescriptionPotential Role in this compound Activity
Orthosteric Interactions
Hydrogen BondingInteraction between the pyrimidine nitrogens and the kinase hinge region.Anchoring the inhibitor in the ATP-binding site.
Hydrophobic InteractionsInteractions between the pyridine and pyrimidine rings and nonpolar residues in the binding pocket.Contributing to binding affinity and stability.
Halogen BondingThe chloro and fluoro groups can form favorable interactions with electron-rich atoms in the protein.Enhancing binding affinity and selectivity.
Allosteric Modulation
Positive Allosteric Modulation (PAM)Binding to an allosteric site to increase the affinity or efficacy of the endogenous ligand. nih.govCould potentially enhance the activity of a target receptor.
Negative Allosteric Modulation (NAM)Binding to an allosteric site to decrease the affinity or efficacy of the endogenous ligand. acs.orgCould potentially inhibit the activity of a target receptor.

Exploration of Chemical Reactivity and Derivatization Strategies for 4 Chloro 5 Fluoro 2 Pyridin 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for halogenated pyrimidines. mdpi.com The pyrimidine ring is inherently electron-deficient, and this characteristic is significantly enhanced by the inductive and mesomeric effects of its constituent nitrogen atoms and halogen substituents. This electronic arrangement facilitates the attack of nucleophiles, leading to the formation of a stabilized Meisenheimer-like intermediate. stackexchange.comnih.gov For 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine, the C4 and C5 positions are the primary sites for such reactions.

The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution. Its reactivity is amplified by several factors: it is positioned para to one of the ring nitrogens (N3) and ortho to the other (N1), both of which provide resonance stabilization for the anionic intermediate formed upon nucleophilic attack. stackexchange.com Furthermore, the adjacent electron-withdrawing fluorine atom at C5 enhances the electrophilicity of the C4 carbon.

This high degree of selectivity allows for the displacement of the C4-chloro group by a wide variety of nucleophiles under relatively mild conditions. Common nucleophiles used in these transformations include amines, alcohols, and thiols, leading to the formation of diverse amino-, alkoxy-, and thio-substituted pyrimidine derivatives. Acid-catalyzed amination with anilines, for example, is a known method for similar heterocyclic systems. preprints.org

Table 1: Examples of Nucleophilic Aromatic Substitution at the C4 Position

Nucleophile Reagent Example Product Type
Primary/Secondary Amine R¹R²NH (e.g., Morpholine) 4-(Amino)-5-fluoro-2-(pyridin-2-yl)pyrimidine
Alcohol/Phenol R-OH / Ar-OH (e.g., Sodium Methoxide) 4-(Alkoxy)-5-fluoro-2-(pyridin-2-yl)pyrimidine
Thiol/Thiophenol R-SH / Ar-SH (e.g., Sodium Thiophenoxide) 4-(Thioether)-5-fluoro-2-(pyridin-2-yl)pyrimidine

While the C4-Cl is the primary site for substitution, the fluorine atom at C5 also influences the ring's reactivity. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoride (B91410) a poorer leaving group under typical SNAr conditions. However, the high electronegativity of fluorine plays a crucial role in activating the adjacent C4 position towards nucleophilic attack. nih.gov

Displacement of the C5-fluorine is generally more difficult and requires harsher reaction conditions or highly activated nucleophiles. In reactions of other fluorinated heterocycles, it has been observed that the reactivity of a C-F bond in SNAr reactions can be faster than a C-Cl bond if the position is sufficiently activated. nih.gov However, for 4-chloro-5-fluoropyrimidine (B1318964) systems, the substitution of chlorine is the kinetically and thermodynamically favored process. Selective substitution of the C5-fluorine while retaining the C4-chlorine is not a commonly reported strategy and would likely require specialized synthetic approaches.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, in contrast to the pyrimidine ring, undergoes electrophilic aromatic substitution (EAS). However, pyridine is significantly less reactive than benzene (B151609) in these reactions. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. youtube.comyoutube.com This deactivation is further intensified in this compound by the strong electron-withdrawing effect of the attached 4-chloro-5-fluoropyrimidin-2-yl substituent.

Consequently, electrophilic aromatic substitution on the pyridine moiety of this compound is challenging and necessitates forcing conditions, such as high temperatures and strong acids. quora.com When the reaction does occur, substitution is directed to the C3' and C5' positions (meta to the ring nitrogen). This regioselectivity arises because attack at these positions avoids the formation of an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Common EAS reactions like nitration, sulfonation, and halogenation would be expected to follow this pattern, though yields may be low due to the highly deactivated nature of the substrate.

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Further Functionalization

The C4-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds for extensive functionalization. mdpi.com

Suzuki Coupling: The Suzuki-Miyaura reaction is a highly effective method for creating C-C bonds by coupling the C4 position with various aryl or heteroaryl boronic acids or esters. nih.govmdpi.com This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base (e.g., Na2CO3, K3PO4) in a suitable solvent system. nih.gov The versatility and functional group tolerance of the Suzuki coupling make it a preferred method for synthesizing complex biaryl structures derived from the parent compound. mdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the C4-chloro group with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI). wikipedia.orgnih.gov The resulting 4-alkynylpyrimidines are valuable intermediates for constructing more complex molecules and materials. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: For the synthesis of substituted aryl amines, the Buchwald-Hartwig amination offers a powerful alternative to classical SNAr methods. wikipedia.org This palladium-catalyzed reaction couples the C4-chloro position with a wide range of primary or secondary amines. The reaction requires a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. It is particularly useful for coupling less nucleophilic amines that may not react efficiently under standard SNAr conditions. researchgate.net

Table 2: Overview of Cross-Coupling Reactions at the C4 Position

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Functional Group
Suzuki Coupling Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Pd(PPh₃)₄ + Base 4-Aryl/Heteroaryl
Sonogashira Coupling Terminal Alkyne (H−C≡C−R) Pd Catalyst + Cu(I) Co-catalyst + Base 4-Alkynyl
Buchwald-Hartwig Amination Primary/Secondary Amine (R¹R²NH) Pd Precatalyst + Phosphine Ligand + Base 4-(Amino)

Ring Transformations and Rearrangement Reactions

The pyridylpyrimidine scaffold can, in principle, undergo ring transformation reactions, although such processes are less common than substitution or cross-coupling and often require specific and harsh conditions. Nucleophile-induced ring transformations, for instance, can convert a pyrimidine ring into a pyridine ring. wur.nl These reactions, sometimes referred to as degenerate ring transformations, may proceed through a ring-opening/ring-closing mechanism initiated by a potent nucleophile like the amide ion. wur.nl However, for a complex substrate like this compound, the reaction pathways are likely to be dominated by substitution at the C4-position, and specific conditions would be needed to favor a ring transformation pathway.

Synthesis of Bio-conjugates and Probes for Mechanistic Studies

The defined and selective reactivity of this compound makes it an attractive scaffold for the synthesis of chemical probes and bioconjugates. The C4-chloro group acts as a chemoselective anchor for attaching linker molecules that can then be conjugated to biomolecules, fluorescent dyes, or other reporter tags.

A common strategy involves reacting the compound with a bifunctional nucleophile, such as an amino-alcohol or a diamine. The more nucleophilic amine end would selectively displace the C4-chloride in an SNAr reaction, forming a stable covalent bond. The remaining functional group (e.g., hydroxyl or a terminal amine) on the linker can then be used for a secondary coupling reaction. For example, a terminal hydroxyl group could be esterified with a carboxylic acid on a protein, or a terminal amine could form an amide bond. This approach allows for the targeted labeling of biological macromolecules for use in mechanistic studies, imaging, or diagnostics.

Advanced Analytical and Methodological Developments for Studying 4 Chloro 5 Fluoro 2 Pyridin 2 Yl Pyrimidine

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is fundamental to efficiently evaluate libraries of derivatives based on the 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine scaffold. The focus of assay development is on creating robust, miniaturized, and automated platforms that can reliably identify compounds with desired biological activity. The specific design of an HTS assay is contingent on the biological target of interest.

For instance, if derivatives of this compound were being investigated as kinase inhibitors, a common approach would be to develop a biochemical assay that measures the phosphorylation of a substrate. Methodologies such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays are frequently employed. These assays are designed to be sensitive and have a high signal-to-noise ratio, which is critical for identifying even weakly active compounds from a large library.

The development process involves several key stages:

Reagent Optimization: This includes determining the optimal concentrations of the target enzyme, substrate, and any necessary cofactors to ensure the assay is sensitive to inhibition.

Assay Miniaturization: Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Automation: Utilizing liquid handling robotics to perform repetitive tasks, which increases precision and allows for the screening of thousands of compounds per day.

Statistical Validation: Assessing the assay's performance using statistical metrics such as the Z'-factor, which provides a measure of the assay's quality and suitability for HTS.

A hypothetical example of an assay development data table for a kinase target is presented below.

ParameterOptimized ConditionRationale
Enzyme Concentration 5 nMProvides a robust signal while conserving recombinant protein.
Substrate Concentration 10 µMAt the Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.
ATP Concentration 10 µMAt the Km for ATP to allow for the identification of ATP-competitive inhibitors.
Assay Volume 10 µLSuitable for 384-well plate format, minimizing reagent cost.
Incubation Time 60 minutesAllows the enzymatic reaction to proceed to a point where inhibition can be accurately measured.

Biophysical Techniques for Ligand-Target Characterization

Following the identification of active derivatives of this compound from HTS, biophysical techniques are employed to characterize the direct binding of these ligands to their biological target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are invaluable for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. This allows for the real-time determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (K_D) and stoichiometry (n).

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, which is dependent on their size, charge, and hydration shell. The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, allowing for the determination of the binding affinity.

The data obtained from these techniques are crucial for confirming direct target engagement and for guiding the rational design of more potent and selective derivatives.

TechniqueInformation ObtainedTypical Application
Surface Plasmon Resonance (SPR) Binding affinity (K_D), association rate (k_on), dissociation rate (k_off)Detailed kinetic analysis of ligand-target interactions.
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Thermodynamic characterization of the binding event.
MicroScale Thermophoresis (MST) Binding affinity (K_D)Rapid determination of binding affinity in solution.

Advanced Imaging Techniques for Intracellular Localization

Understanding the intracellular localization of a compound is critical for interpreting its biological activity, especially if the target is located within a specific subcellular compartment. Advanced imaging techniques, such as confocal microscopy, can be used to visualize the distribution of fluorescently labeled derivatives of this compound within living or fixed cells.

To achieve this, a fluorescent dye is chemically conjugated to the compound of interest, creating a probe that retains its biological activity. Cells are then treated with this labeled compound and imaged using a confocal microscope, which provides high-resolution optical sections and allows for three-dimensional reconstruction of the cell. Co-localization studies, using fluorescent markers for specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum), can reveal the precise subcellular destination of the compound. This information is vital for confirming that the compound reaches its intended target in a cellular context.

Chemoinformatic Approaches for Data Analysis and Prediction

Chemoinformatics plays a pivotal role in managing, analyzing, and leveraging the large datasets generated during the study of this compound and its analogs. These computational approaches are essential for identifying trends in SAR, predicting the properties of novel compounds, and prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of derivatives with known activities, QSAR models can be developed to predict the activity of untested or virtual compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are required for a ligand to bind to a specific target. Pharmacophore models can be used to screen virtual libraries for novel scaffolds that fit the binding site.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the specific molecular interactions that govern binding and can be used to rationalize observed SAR and guide the design of new derivatives with improved affinity.

Automation and Robotics in Synthesis and Screening Efforts

The integration of automation and robotics has revolutionized the process of drug discovery and is highly applicable to the study of this compound derivatives. Automated synthesis platforms can be used to rapidly generate libraries of related compounds, which significantly accelerates the exploration of chemical space around this scaffold. These systems can perform a wide range of chemical reactions in a parallel or serial fashion, with precise control over reaction conditions and purification processes.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound is emerging as a molecule of significant interest within medicinal chemistry and chemical biology. Its unique structural features, combining a halogenated pyrimidine (B1678525) core with a pyridine (B92270) moiety, suggest a wide range of potential applications and research avenues. As scientific inquiry into this compound and its analogues continues, several key areas are poised for exploration, promising to unlock its full therapeutic and scientific potential. These future directions span from the development of greener synthetic methods to the application of cutting-edge computational tools and the design of sophisticated biological probes.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine, and how can reaction conditions be optimized?

The synthesis of halogenated pyrimidines typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For this compound, the pyridin-2-yl group can be introduced via Suzuki-Miyaura coupling using a boronic acid derivative of pyridine. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Temperature : Reactions are often conducted at 80–100°C in a mixed solvent system (e.g., dioxane/water) .
  • Protecting groups : Fluorine and chlorine substituents may require protection during synthesis to avoid side reactions .
Method Yield (%) Key Conditions Reference
Suzuki-Miyaura coupling65–75Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C
SNAr with pyridine50–60K₂CO₃, DMF, 110°C

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 240.03) .
  • X-ray crystallography : For absolute configuration determination (see analogous pyrimidine structures in ).

Q. How does the reactivity of this compound compare to other halogenated pyrimidines?

The chlorine at position 4 is more reactive toward SNAr than the fluorine at position 5 due to lower electronegativity. This selectivity enables sequential functionalization:

  • Step 1 : Substitution at C4 with amines or thiols under mild conditions (50°C, EtOH) .
  • Step 2 : Fluorine at C5 remains inert unless forced with strong nucleophiles (e.g., organometallic reagents) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring .
  • Moisture : Anhydrous conditions (desiccator) prevent hydrolysis of the chloro substituent .
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Competing reactivity at C4 (Cl) and C2 (pyridine) can lead to byproducts. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) on pyridine to control coupling sites .
  • Protecting groups : Temporarily block C4-Cl with trimethylsilyl groups before functionalizing C2 .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in biological assays?

Pyrimidine derivatives with pyridinyl groups exhibit enhanced binding to kinase targets. Key findings from analogous compounds:

  • Anticancer activity : Substitution at C4 with aryl groups improves potency against EGFR mutants (IC₅₀ = 0.2–1.0 µM) .
  • Antimicrobial effects : Fluorine at C5 enhances membrane permeability in Gram-negative bacteria .
Analog Biological Activity Target Reference
4-Chloro-5-fluoro-2-(phenyl)pyrimidineEGFR inhibition (IC₅₀ = 0.5 µM)Non-small cell lung cancer
5-Fluoro-2-(pyridin-2-yl)pyrimidineAntibacterial (MIC = 8 µg/mL)E. coli

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in reported NMR data often arise from solvent effects or impurities. Best practices:

  • Standardize solvents : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., C–F bond lengths in ).

Q. What mechanistic insights explain unexpected byproducts in SNAr reactions of this compound?

Competing pathways may involve:

  • Ring-opening reactions : Under strong basic conditions (e.g., NaOH, 120°C), the pyrimidine ring can hydrolyze to form urea derivatives .
  • Radical pathways : Trace metal impurities (e.g., Fe³⁺) catalyze homolytic cleavage of C–Cl bonds, leading to dimerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine
Reactant of Route 2
4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.